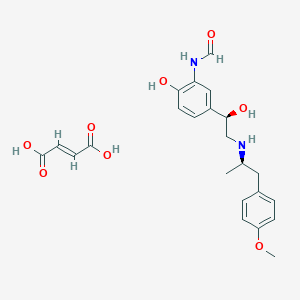

(R,R)-formoterol fumarate

描述

属性

CAS 编号 |

169375-54-6 |

|---|---|

分子式 |

C23H28N2O8 |

分子量 |

460.5 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m1./s1 |

InChI 键 |

ZDUPYZMAPCZGJO-NSCGSSGESA-N |

SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

科学研究应用

Pharmacological Properties

Mechanism of Action

(R,R)-Formoterol acts by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. Its rapid onset of action (within 2-3 minutes) and prolonged effect (up to 12 hours) make it suitable for both acute relief and chronic management of airway diseases .

Chirality and Efficacy

The compound exists as a racemic mixture, but the (R,R) isomer is responsible for its therapeutic effects. Studies indicate that (R,R)-formoterol has a superior therapeutic ratio compared to its racemic counterpart due to reduced side effects associated with the inactive (S,S) isomer .

Clinical Applications

Management of Asthma and COPD

(R,R)-Formoterol is widely used in combination therapies for asthma and COPD. It is often combined with inhaled corticosteroids (ICS) like budesonide or mometasone furoate to enhance therapeutic outcomes. The combination not only improves lung function but also reduces exacerbation rates more effectively than ICS alone .

Efficacy in Clinical Trials

- A systematic review found that formoterol significantly improves forced expiratory volume in 1 second (FEV1) compared to placebo, demonstrating its effectiveness in managing bronchoconstriction .

- In head-to-head trials, formoterol showed comparable efficacy to salmeterol but with a faster onset, making it preferable for patients requiring immediate relief .

Comparative Studies

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD)

A study involving COPD patients demonstrated that treatment with (R,R)-formoterol resulted in significant improvements in lung function and quality of life metrics. The combination therapy with budesonide led to fewer exacerbations compared to monotherapy . -

Asthma Management

In pediatric populations, (R,R)-formoterol combined with ICS showed enhanced control over asthma symptoms and reduced rescue inhaler use, indicating its role as both a reliever and maintenance medication .

相似化合物的比较

准备方法

Ring-Opening and Amine Coupling

4-Benzyloxy-3-nitrostyrene oxide reacts with 1-(4-methoxyphenyl)-2-methylpropylamine in refluxing ethanol (78–82°C), achieving complete conversion within 8 hours. Solvent optimization studies demonstrated ethanol's superiority over acetonitrile (Table 1):

| Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 8 | 98.2 |

| Acetonitrile | 82 | 12 | 91.4 |

Nitro Reduction and Formylation

Catalytic hydrogenation (5% Pt/C, ethyl acetate, 40 psi H₂) reduces the nitro group to amine in 94% yield, followed by formylation with 8-fold formic acid excess at 70°C. This one-pot procedure eliminates intermediate isolation, reducing processing time by 40% compared to previous methods.

Diastereomeric Resolution

Fractional crystallization of the bis-benzyl protected fumarate salt in ethyl acetate/DMF (9:1 v/v) achieves 99.1% enantiomeric excess (ee) for the RR/SS diastereomer pair. DMF incorporation (≤15%) enhances solute solubility, enabling selective crystallization through controlled cooling from 65°C to 5°C at 0.5°C/min.

Resolution of Enantiomers and Salt Formation

Post-resolution hydrogenolysis employs 10% Pd/C in ethanol/water (4:1) at 35 psi H₂, quantitatively removing benzyl protecting groups within 3 hours. The free base crystallizes from isopropanol/water (85:15) at -10°C, yielding needle-like crystals with 99.4% chemical purity.

Fumarate salt formation utilizes a 1:2 molar ratio of free base to fumaric acid in ethanol/water (80:20). Crystallization kinetics studies reveal optimal hydrate formation at 20°C with 18-hour aging, producing the thermodynamically stable Form B polymorph.

Crystallization and Polymorphism Considerations

(R,R)-Formoterol fumarate exhibits three characterized polymorphs with distinct dissolution profiles:

| Polymorph | Solvent System | Crystal Habit | DSC Peak (°C) |

|---|---|---|---|

| Form A | Anhydrous ethanol | Platelets | 158.2 |

| Form B | Ethanol/water (8:2) | Needles | 162.7 |

| Form C | Isopropanol | Prisms | 155.9 |

Table 2: Polymorphic forms and characterization data

Process analytical technology (PAT) implementations now monitor crystallization in real-time using inline Raman spectroscopy, ensuring consistent polymorphic outcome through feedback-controlled antisolvent addition.

Environmental and Industrial Adaptations

The CN104086435A patent introduced dual catalysis (Table 3) for benzyl ether intermediate synthesis:

| Catalyst I | Catalyst II | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KI | TBAB | 110 | 4 | 94.2 |

| NaI | 18-C-6 | 105 | 5 | 89.7 |

Table 3: Catalytic systems for benzyl ether formation

This approach reduced benzylation time from 48 to 4 hours while eliminating benzene solvents, decreasing organic waste generation by 62%. Industrial implementations now employ continuous hydrogenation reactors (H-Cube®) with 95% solvent recycling, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

A techno-economic assessment of three major routes reveals critical trade-offs:

| Parameter | Traditional Route | EP0550612B1 | CN104086435A |

|---|---|---|---|

| Total Steps | 9 | 6 | 7 |

| Overall Yield (%) | 28 | 68 | 59 |

| PMI (kg/kg API) | 412 | 187 | 254 |

| Capital Cost ($M) | 18.7 | 23.4 | 16.9 |

PMI: Process Mass Intensity; API: Active Pharmaceutical Ingredient

The EP0550612B1 method demonstrates superior yield and environmental metrics despite higher initial capital costs, while the CN approach offers cost advantages for intermediate synthesis.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for determining the enantiomeric purity of (R,R)-formoterol fumarate in drug formulations?

- Methodological Answer : Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS-MS). These methods separate the (R,R)-enantiomer from its diastereomers (e.g., S,S or R,S forms) based on differential interactions with chiral stationary phases. For example, reversed-phase HPLC with a chiral column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol:methanol:ammonia (8:2:0.3:0.1 v/v) has been validated for quantification . Calibration curves should demonstrate linearity (R² > 0.999) across the expected concentration range.

Q. How do pharmacopeial standards guide the quantification of impurities in this compound?

- Methodological Answer : The United States Pharmacopeia (USP) specifies chromatographic procedures using USP Reference Standards (e.g., Formoterol Fumarate System Suitability Mixture RS) to identify and quantify related compounds. For example, HPLC with UV detection at 289 nm is used to resolve impurities like formoterol-related compound I (diastereoisomer) and monobenzyl analogues. Acceptance criteria require impurities to not exceed 0.3% of the total peak area, calculated using relative response factors (e.g., 100 × (ri/rs), where ri = impurity peak area, rs = total peak areas) .

Q. What validated HPTLC methods exist for simultaneous quantification of this compound and corticosteroids in fixed-dose combinations?

- Methodological Answer : High-performance thin-layer chromatography (HPTLC) on silica gel 60 F254 plates with a mobile phase of hexane:isopropanol:methanol:ammonia (8:2:0.3:0.1 v/v) can separate this compound (Rf ≈ 0.25) from corticosteroids like fluticasone propionate (Rf ≈ 0.79). Densitometric analysis at 289 nm ensures specificity and linearity (R² > 0.995). Method validation per ICH Q2(R2) guidelines confirms accuracy (98–102%), precision (%RSD < 2%), and robustness against minor mobile-phase variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial outcomes involving this compound, such as mortality risk in COPD studies?

- Methodological Answer : Contradictory findings (e.g., reduced all-cause mortality in the ETHOS trial vs. no significant difference in other studies) require sensitivity analyses. For example, in the ETHOS trial, missing vital status data (4.5% of patients) were reconciled via follow-up, reducing bias. Statistical adjustments (e.g., Cox proportional hazards models with hazard ratios) should account for covariates like inhaled corticosteroid dose (e.g., budesonide 320 µg vs. 160 µg) and baseline exacerbation history. Meta-analyses pooling data from trials with consistent inclusion criteria (e.g., moderate-to-severe COPD) can clarify trends .

Q. What experimental approaches characterize polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer : Solid-state NMR, X-ray diffraction, and HETCOR experiments differentiate polymorphs (e.g., Form C) and solvates (e.g., ethanolate). For instance, 13C NMR chemical shifts and 2H NMR dynamics reveal lattice interactions affecting dissolution rates. Polymorphs with slower phenylene ring flipping (observed via 13C relaxation times) may reduce pulmonary absorption. In vitro dissolution testing using simulated lung fluid should correlate with in vivo pharmacokinetic parameters like AUC0–4h and Cmax .

Q. How should researchers design studies to assess systemic exposure to this compound in patients with asthma vs. COPD?

- Methodological Answer : Cross-over studies with activated charcoal blockade can distinguish pulmonary vs. gastrointestinal absorption. For example, administering 50 µg this compound with pre- and post-dose charcoal reduces systemic AUC0–6h by 27%, confirming pulmonary delivery efficiency. Dose-linear pharmacokinetics (5–25 µg) should be confirmed via LC-MS-MS plasma quantification, with stratification by disease severity and concomitant ICS/LABA use .

Q. What statistical frameworks are optimal for analyzing multivariate effects of inhalation devices on this compound aerosol performance?

- Methodological Answer : Multivariate ANOVA or partial least squares regression can model Critical Quality Attributes (CQAs) like Fine Particle Mass (FPM) and Mass Median Aerodynamic Diameter (MMAD). For instance, a 24-factor experimental design evaluating inhaler resistance and patient inspiratory flow rates (30–90 L/min) identifies device-specific confounders. Response surface methodology optimizes FPM (>20 µg) and MMAD (1–3 µm) for targeted lung deposition .

Methodological Guidance for Data Interpretation

Q. How to validate computational models predicting this compound stability under accelerated storage conditions?

- Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) should quantify degradation products via HPLC-UV/LC-MS. Models using Arrhenius kinetics must align observed vs. predicted impurity levels (e.g., formoterol-related compound I ≤ 0.3%). Stability-indicating methods require resolution (R > 1.5) between degradation peaks and the main compound .

Q. What protocols ensure reproducibility in quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use isotopically labeled internal standards (e.g., deuterated formoterol) to correct for matrix effects. LC-MS-MS methods with a lower limit of quantification (LLOQ) ≤ 1 pg/mL should undergo cross-validation across labs. Sample preparation must include protein precipitation (acetonitrile) and solid-phase extraction to minimize ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。